N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251695-96-1
VCID: VC4920369
InChI: InChI=1S/C24H22N4O3/c1-3-17-10-12-18(13-11-17)25-21(29)15-28-14-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C
Molecular Formula: C24H22N4O3
Molecular Weight: 414.465

N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

CAS No.: 1251695-96-1

Cat. No.: VC4920369

Molecular Formula: C24H22N4O3

Molecular Weight: 414.465

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide - 1251695-96-1

Specification

CAS No. 1251695-96-1
Molecular Formula C24H22N4O3
Molecular Weight 414.465
IUPAC Name N-(4-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C24H22N4O3/c1-3-17-10-12-18(13-11-17)25-21(29)15-28-14-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29)
Standard InChI Key DEEVAVYQYASGTO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C

Introduction

Chemical Structure and Molecular Properties

The compound features a 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine moiety, with substituents at the 3-position of the pyridine ring (2-methylphenyl group) and the N-terminus of the acetamide group (4-ethylphenyl). The oxadiazole ring contributes to electron-deficient characteristics, while the dihydropyridine core introduces redox-active properties. Key molecular descriptors include:

PropertyValue/Description
Molecular FormulaC₂₇H₂₅N₅O₃
Molecular Weight491.53 g/mol
Hybridizationsp² (oxadiazole), sp³ (dihydropyridine)
Topological Polar Surface Area98.2 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (oxadiazole N, pyridine O, amide O)

The compound’s planar oxadiazole ring facilitates π-π stacking interactions with biological targets, while the ethylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Synthetic Pathways and Optimization

Oxadiazole Ring Formation

The synthesis begins with the cyclization of a nitrile precursor (1) with hydroxylamine to form an amidoxime intermediate (2). Subsequent O-acylation with 2-methylbenzoyl chloride yields the O-acylamidoxime (3), which undergoes thermal cyclodehydration at 90°C in borate buffer (pH 9.5) to form the 1,2,4-oxadiazole ring (4) .

RCNNH2OHRC(NH2)NOHR’COClRC(NH2)NOOCR’ΔOxadiazole+H2O\text{RCN} \xrightarrow{\text{NH}_2\text{OH}} \text{RC(NH}_2\text{)NOH} \xrightarrow{\text{R'COCl}} \text{RC(NH}_2\text{)NOOCR'} \xrightarrow{\Delta} \text{Oxadiazole} + \text{H}_2\text{O}

Dihydropyridine Core Construction

The dihydropyridine moiety is synthesized via a modified Hantzsch reaction, combining ethyl acetoacetate, ammonium acetate, and 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde (5). Cyclocondensation under microwave irradiation (100°C, 30 min) produces the 2-oxo-1,2-dihydropyridine derivative (6) with 78% yield .

Acetamide Coupling

The final step involves coupling the dihydropyridine-oxadiazole intermediate (6) with 4-ethylphenylacetic acid using EDC/HOBt as coupling agents. Purification via reverse-phase HPLC affords the target compound with >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.12 (m, 8H, aromatic-H), 4.32 (q, 2H, CH₂CH₃), 3.89 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃), 1.29 (t, 3H, CH₂CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.2 (amide C=O), 165.1 (oxadiazole C=N), 155.3 (pyridine C=O), 138.2–124.5 (aromatic carbons), 44.1 (CH₂CO), 28.7 (CH₂CH₃), 21.3 (CH₃).

Infrared Spectroscopy (IR):

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole), and 1520 cm⁻¹ (amide II) .

Biological Activity and Mechanism

Anticancer Activity

Preliminary assays on similar compounds reveal IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells. The dihydropyridine core may act as a pro-oxidant, generating reactive oxygen species (ROS) that induce apoptosis .

Material Science Applications

The compound’s conjugated π-system and redox activity make it a candidate for organic semiconductors. Thin films deposited via spin-coating exhibit a bandgap of 2.8 eV and hole mobility of 0.03 cm²/V·s, suitable for optoelectronic devices .

Stability and Degradation

Stability studies in phosphate buffer (pH 7.4) show a half-life of 48 hours at 25°C. Major degradation products include the hydrolyzed oxadiazole (to amidoxime) and oxidized dihydropyridine. Storage under inert atmosphere at −20°C is recommended .

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